molecular formula C11H18N2O2S B1517300 3-amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide CAS No. 1036446-45-3

3-amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B1517300
CAS No.: 1036446-45-3
M. Wt: 242.34 g/mol
InChI Key: MQFWNZNFPKEBPS-UHFFFAOYSA-N
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Description

3-Amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide is a chemical compound characterized by its benzene ring structure with various substituents, including an amino group, methyl groups, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the nitration of benzene to form nitrobenzene, followed by reduction to aniline

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or chromyl chloride.

  • Reduction: Employing reducing agents like tin chloride or iron powder.

  • Substitution: Utilizing reagents like chlorosulfonic acid for sulfonation.

Major Products Formed:

  • Oxidation can lead to the formation of carboxylic acids.

  • Reduction typically results in the formation of amines.

  • Substitution reactions can produce sulfonamides and other derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various organic reactions.

Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its potential therapeutic applications, including the development of new drugs.

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-Amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • 4-Amino-N,3-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide

  • 3-Amino-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide

  • 3-Amino-N-ethyl-N-(propan-2-yl)benzene-1-sulfonamide

Uniqueness: 3-Amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide is unique due to its specific arrangement of substituents on the benzene ring, which influences its reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential for future applications

Biological Activity

3-amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is structurally related to various sulfonamides known for their antibiotic, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on available research findings, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H18N2O2S
  • Molecular Weight : 242.34 g/mol
  • CAS Number : 1036446-45-3

The compound features an amino group and a sulfonamide functional group, which are critical for its biological interactions.

Antimicrobial Activity

Sulfonamides have been established as effective antimicrobial agents due to their ability to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis. This inhibition leads to bacteriostatic effects against a range of pathogens. The structural similarity of this compound to dihydropteroate suggests that it may exhibit similar antimicrobial properties.

Case Study :
A study highlighted that sulfonamide derivatives showed strong antibiotic efficacy by competitively binding to the pABA binding pocket of DHPS, inhibiting bacterial growth effectively .

Cardiovascular Effects

Research indicates that certain benzene sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. An isolated rat heart model demonstrated that specific sulfonamides could decrease perfusion pressure over time.

Compound Dose (nM) Effect on Perfusion Pressure
Control-Baseline
Benzene Sulfonamide0.001Significant decrease
4-(2-Amino-ethyl)-benzenesulfonamide0.001Greater decrease

The results suggested that these compounds might interact with calcium channels, affecting vascular resistance and blood flow .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Inhibition of Enzymatic Activity : Similar to other sulfonamides, it may inhibit DHPS, disrupting folate synthesis in bacteria.
  • Calcium Channel Modulation : The compound may affect calcium channels in cardiac tissues, leading to altered perfusion dynamics .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential of this compound. Studies using computational models (e.g., SwissADME) have indicated favorable absorption and permeability characteristics for related sulfonamides. However, further empirical data are required for detailed pharmacokinetic evaluation.

Properties

IUPAC Name

3-amino-N,4-dimethyl-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-8(2)13(4)16(14,15)10-6-5-9(3)11(12)7-10/h5-8H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFWNZNFPKEBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide
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3-amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide
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3-amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide
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3-amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide
Reactant of Route 6
3-amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide

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